molecular formula C16H10N2OS2 B2592119 N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681174-02-7

N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2592119
CAS No.: 681174-02-7
M. Wt: 310.39
InChI Key: XQYZCGAHKPYQSG-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide is a sophisticated hybrid organic compound designed for pharmaceutical and life sciences research. This molecule incorporates two privileged pharmacophores in medicinal chemistry: a benzothiophene moiety and a benzothiazole ring system, linked by a stable carboxamide bridge. The benzothiazole scaffold is extensively documented for its diverse biological activities, showing particular promise as an anticancer agent effective against a multitude of cancer cell lines, including mammary, ovarian, colon, and nonsmall-cell lung cancer subpanels . The inhibition of tumor-associated enzymes, such as carbonic anhydrase (CA), is one well-investigated mechanism through which benzothiazole derivatives exert their anticancer effects, making them potential leads for targeting hypoxic tumors . Concurrently, the benzothiophene moiety is recognized as a fascinating and useful pharmacophore with a wide spectrum of drug-like characteristics and biological activities, including significant antimicrobial and antitubercular properties . The strategic fusion of these two heterocyclic systems in a single molecule is intended to create a novel chemical entity with a potentially enhanced and multi-targeted pharmacological profile. Researchers can leverage this compound as a key lead or intermediate in the development of new therapeutic agents targeting resistant cancers or problematic microbial infections. The carboxamide linker enhances the molecule's ability to participate in critical hydrogen bonding with biological targets, which can improve binding affinity and selectivity. This product is provided exclusively for research applications in laboratory settings. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, human, or veterinary use. Researchers are encouraged to consult the available safety data sheets and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS2/c19-16(11-1-3-13-15(8-11)21-9-17-13)18-12-2-4-14-10(7-12)5-6-20-14/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYZCGAHKPYQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=CC4=C(C=C3)SC=C4)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with 1-benzothiophene-5-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives, including N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide, have been extensively studied for their anticancer properties. These compounds exhibit activity against various cancer cell lines through multiple mechanisms:

  • Mechanisms of Action : The anticancer effects are often attributed to the inhibition of metalloenzymes such as carbonic anhydrase, which plays a role in tumor growth and metastasis. Studies have shown that benzothiazole derivatives can effectively inhibit tumor-associated carbonic anhydrases, making them potential leads for developing new anticancer agents .
  • Cell Line Efficacy : Research indicates that related benzothiazole compounds demonstrate significant growth inhibition across a range of cancer types, including leukemia, lung, colon, and breast cancers. For instance, certain derivatives have shown log GI50 values in the range of -5.48 to -6.0 against various human tumor cell lines .
Cancer Type Log GI50 Value
Leukemia-5.48
Non-small cell lung-5.48
Colon-5.51
Breast-6.0
Ovarian-5.49

Antiviral Properties

Recent studies have also explored the antiviral potential of benzothiazole derivatives. While specific data on this compound is limited, related compounds have shown promise against various viral strains:

  • HIV Inhibition : Certain benzothiazole derivatives have been synthesized as reverse transcriptase inhibitors, showing notable antiviral activity against HIV strains with EC50 values ranging from 15.4 to 40 µM .

Anti-inflammatory and Analgesic Effects

Benzothiazole derivatives have been recognized for their anti-inflammatory and analgesic properties:

  • Mechanism : These compounds may exert their effects through inhibition of cyclooxygenase enzymes (COX), which are crucial mediators in inflammatory processes.
  • Efficacy : In vitro studies have indicated that some derivatives exhibit significant COX inhibition with IC50 values lower than standard anti-inflammatory drugs like diclofenac .

Synthesis and Structural Variations

The synthesis of this compound involves various chemical modifications that enhance its pharmacological profile:

  • Structural Modifications : The introduction of different substituents on the benzothiazole scaffold can significantly impact biological activity. For example, electron-withdrawing groups have been shown to enhance anticancer efficacy .

Case Studies

Several case studies demonstrate the effectiveness of benzothiazole derivatives in clinical settings:

  • A study involving a related compound showed promising results in phase II trials for advanced hepatocellular carcinoma (HCC), where patients exhibited stable disease following treatment .

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways can vary depending on the biological context and the specific target involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tunlametinib (4-fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide)

  • Structure: Features a benzothiazole core substituted with fluoro (position 4), 2-fluoro-4-iodoanilino (position 5), and 2-hydroxyethoxy-carboxamide (position 6).
  • Activity : Approved by the WHO as a tyrosine kinase inhibitor with antineoplastic properties. The hydroxyethoxy group enhances solubility, while halogen substitutions (F, I) improve target binding and selectivity .
  • Key Differences : Compared to the target compound, tunlametinib has additional halogen substituents and a polar hydroxyethoxy group, which likely enhance its pharmacokinetic profile.

N-(1,3-benzodioxol-5-yl)-3-chloro-N-ethyl-6-nitro-1-benzothiophene-2-carboxamide

  • Structure : Contains a benzothiophene core substituted with chloro (position 3), nitro (position 6), and N-ethyl-benzodioxol carboxamide (position 2).
  • Molecular Data : Formula C₁₈H₁₃ClN₂O₅S (MW: 404.82 g/mol).
  • Key Differences : Unlike the target compound, this analog uses a benzothiophene (vs. benzothiazole) core and includes nitro/ethyl substituents, which could affect metabolic stability.

Other Related Compounds

  • 1-Benzothiophen-5-yl isocyanate (): A precursor in carboxamide synthesis, highlighting the synthetic utility of benzothiophene derivatives .
  • Patent compound (): Contains a benzothiophen-5-yl group but linked via an ethoxypropyl-azetidine chain, demonstrating structural diversity in drug design .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide (Target) C₁₅H₈N₂OS₂ (calculated) 296.37 (calculated) Benzothiophen-5-yl, benzothiazole Not reported N/A
Tunlametinib C₁₆H₁₂F₂IN₃O₃S ~515.25 (estimated) 4-fluoro, 5-(2-fluoro-4-iodoanilino), 6-(2-hydroxyethoxy-carboxamide) Tyrosine kinase inhibitor
N-(1,3-benzodioxol-5-yl)-3-chloro-N-ethyl-6-nitro-1-benzothiophene-2-carboxamide C₁₈H₁₃ClN₂O₅S 404.82 3-chloro, 6-nitro, N-ethyl-benzodioxol Not explicitly stated

Biological Activity

N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a unique structure that combines the benzothiophene and benzothiazole moieties, which are known for their pharmacological properties. Its molecular formula is C13H9N2O1S2C_{13}H_{9}N_{2}O_{1}S_{2} with a molecular weight of approximately 257.35 g/mol. The structural characteristics enhance its interactions with biological targets, contributing to its pharmacological potential.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study evaluated its effects on various cancer cell lines, revealing significant cytotoxicity:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)0.57Induction of apoptosis and cell cycle arrest
A549 (Lung)0.40Inhibition of proliferation
H1299 (Lung)0.31Promotion of caspase activation

The mechanism involves the modulation of apoptotic pathways and interference with cell cycle progression, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mode of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Study 1: Anticancer Efficacy

In a recent study, researchers synthesized several derivatives of benzothiazole compounds, including this compound. The study found that this compound significantly inhibited tumor growth in xenograft models of breast cancer. The treatment led to a reduction in tumor size and improved survival rates compared to control groups .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy against E. coli. The compound was tested at various concentrations, showing a minimum inhibitory concentration (MIC) of 32 µg/mL. This indicates its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It halts the progression of the cell cycle at the G2/M phase.
  • Membrane Disruption : In microbial cells, it disrupts membrane integrity, causing leakage and cell death.

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